4-Phenyldibenzofuran
Overview
Description
4-Phenyldibenzofuran is an organic compound with the chemical formula C18H12O. It appears as pale yellow to yellow crystals and is known for its good thermal stability and oxidation resistance . This compound is used in various applications, including as a high-temperature stabilizer, ultraviolet absorber, and anti-aging agent .
Preparation Methods
The synthesis of 4-Phenyldibenzofuran primarily involves a cyclization reaction of an aromatic ring. Specifically, it can be synthesized through a series of addition and dehydration reactions of diphenylacetenone with phenol under acidic conditions . This method is commonly used in laboratories and industrial settings due to its efficiency and reliability.
Chemical Reactions Analysis
4-Phenyldibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Phenyldibenzofuran has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a stabilizer and ultraviolet absorber in various industrial products.
Mechanism of Action
The mechanism of action of 4-Phenyldibenzofuran involves its interaction with specific molecular targets and pathways. Its thermal stability and oxidation resistance make it effective in stabilizing high-temperature environments and protecting materials from ultraviolet radiation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Phenyldibenzofuran can be compared with other similar compounds such as dibenzofuran and benzo[b]naphthofuran. While all these compounds share a similar aromatic structure, this compound is unique due to its specific substitution pattern and resulting properties . For example:
Dibenzofuran: Lacks the phenyl substitution, making it less thermally stable and less effective as a stabilizer.
Benzo[b]naphthofuran: Has a different substitution pattern, leading to variations in its chemical reactivity and applications.
Properties
IUPAC Name |
4-phenyldibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIHNXZEJUGOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423760 | |
Record name | 4-Phenyldibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74104-10-2 | |
Record name | 4-Phenyldibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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